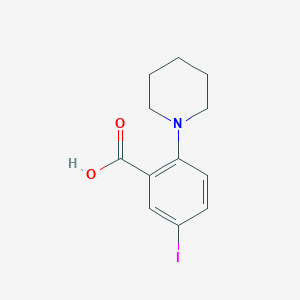

5-Iodo-2-(piperidin-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

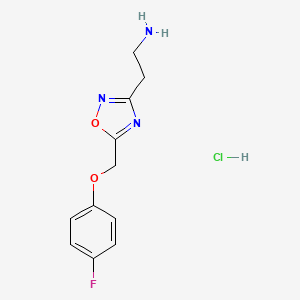

5-Iodo-2-(piperidin-1-yl)benzoic acid is a chemical compound with the CAS number 1521464-02-7 . It has a molecular weight of 331.15 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14INO2/c13-9-4-5-11 (10 (8-9)12 (15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2, (H,15,16) . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 331.15 .Wissenschaftliche Forschungsanwendungen

Green Corrosion Inhibitors

Piperine derivatives, including compounds structurally related to "5-Iodo-2-(piperidin-1-yl)benzoic acid," have been investigated for their efficacy as green corrosion inhibitors on iron surfaces. Theoretical studies utilizing Density Functional Theory (DFT) and Monte Carlo dynamics highlight the potential of these compounds in protecting metal surfaces against corrosion, suggesting their applicability in industrial settings where corrosion resistance is crucial (Belghiti et al., 2018).

Synthetic Chemistry

The compound has been implicated in synthetic chemistry, particularly in reactions involving cyclic amine/aldehyde condensation. Such reactions are facilitated by benzoic acid and result in the formation of 4-alkylisoquinolines and 3,5-dialkylpyridines. These reactions are significant for the synthesis of complex organic molecules, highlighting the role of "this compound" derivatives in facilitating diverse synthetic pathways (Platonova & Seidel, 2015).

Coordination Polymers and Photophysical Properties

Research has also explored the use of aromatic carboxylic acids, akin to "this compound," in the synthesis of lanthanide-based coordination polymers. These polymers exhibit intriguing structural characteristics and photophysical properties, offering potential applications in material science, particularly in the development of new luminescent materials (Sivakumar et al., 2011).

Photocatalytic Properties

Derivatives of "this compound" have been investigated for their photocatalytic properties, particularly in the degradation of organic dyes. Such studies contribute to the development of more efficient and environmentally friendly photocatalysts for water treatment and purification processes (Gu et al., 2018).

Polyvalent Iodine Chemistry

The chemistry of polyvalent iodine compounds, including those related to "this compound," has seen significant interest due to their oxidizing properties, environmental friendliness, and utility in organic synthesis. Such compounds are employed in various selective oxidative transformations, underscoring their importance in synthetic organic chemistry (Zhdankin & Stang, 2008).

Safety and Hazards

The safety information for 5-Iodo-2-(piperidin-1-yl)benzoic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

5-iodo-2-piperidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIDVXRDWPWNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2745363.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)

![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)

![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)

![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)